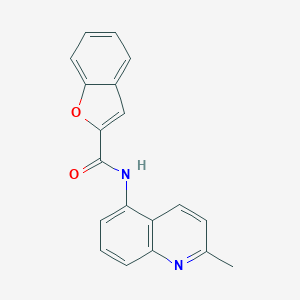![molecular formula C16H18N2O3 B243759 N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide, also known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Wirkmechanismus
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in modulating inflammation and pain. Activation of the CB2 receptor by N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to sites of inflammation. In cancer cells, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to induce apoptosis by activating the CB2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide in lab experiments is its selectivity for the CB2 receptor, which reduces the potential for off-target effects. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to be stable in various biological matrices, making it suitable for in vivo studies. However, one limitation of using N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide. One area of research is the development of novel CB2 receptor agonists with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide in various diseases, including cancer, inflammation, and pain. Finally, the role of the CB2 receptor in modulating the immune response and its potential as a therapeutic target for immune-related diseases warrants further investigation.
Synthesemethoden
The synthesis of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide involves a multi-step process that starts with the preparation of 3-amino-4-methylbenzamide. The amide group is then protected by reacting it with isobutyric anhydride to form N-(isobutyryl)-3-amino-4-methylbenzamide. The protected amide is then reacted with furfurylamine to form the final product, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In preclinical studies, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. It has also been shown to reduce pain in animal models of neuropathic pain and cancer pain. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
N-[4-methyl-3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)15(19)18-13-9-12(7-6-11(13)3)17-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
GQNZMXHWUSUDJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)